Actinomycin D, 2-deamino-, is a derivative of actinomycin D, a potent antibiotic and anticancer agent originally isolated from Streptomyces species. The modification at the 2-position of the phenoxazinone moiety results in the loss of an amino group, which significantly alters its biological activity and interaction with nucleic acids. This compound is primarily studied for its potential therapeutic applications, particularly in oncology.
Actinomycin D is produced by the fermentation of Streptomyces parvulus and other Streptomyces species. The biosynthetic pathway involves several enzymes that facilitate the conversion of precursor molecules into the final antibiotic compound. The classification of actinomycin D and its derivatives falls under the category of polypeptide antibiotics, specifically known for their intercalating properties with DNA.
The synthesis of 2-deamino-actinomycin D typically involves modifying the parent actinomycin D molecule. A common method includes:
The reaction conditions often require specific catalysts and controlled environments to ensure high yields. For example, the use of palladium on carbon as a catalyst in hydrogenation reactions is standard practice.
The molecular formula for 2-deamino-actinomycin D is . Its structure retains the core phenoxazinone ring system characteristic of actinomycin compounds but lacks the amino group at the second position.
2-Deamino-actinomycin D primarily interacts with DNA through intercalation, which is a critical feature for its function as an antitumor agent.
The mechanism by which 2-deamino-actinomycin D exerts its effects involves:
Relevant data indicate that while it retains some properties of its parent compound, modifications can lead to significant changes in solubility and stability profiles.
2-Deamino-actinomycin D is primarily researched for:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2